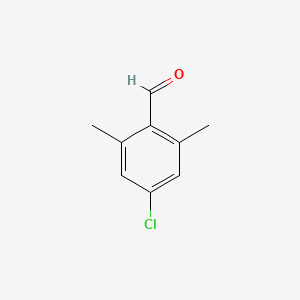

4-Chloro-2,6-dimethylbenzaldehyde

Overview

Description

4-Chloro-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₉ClO. It is a chlorinated derivative of benzaldehyde, characterized by the presence of two methyl groups at the 2 and 6 positions and a chlorine atom at the 4 position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-dimethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-3,5-dimethylchlorobenzene with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of anhydrous N,N-dimethylformamide (DMF). The reaction mixture is then allowed to warm to ambient temperature overnight, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions

Major Products Formed

Oxidation: 4-Chloro-2,6-dimethylbenzoic acid.

Reduction: 4-Chloro-2,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-2,6-dimethylbenzaldehyde is used in a wide range of scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its unique chemical properties.

Agrochemicals: It is used in the synthesis of agrochemical products.

Biological Studies: It is used to study various biological processes and pathways

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The chlorine atom and methyl groups also contribute to its reactivity and specificity in biological systems .

Comparison with Similar Compounds

4-Chloro-2,6-dimethylbenzaldehyde can be compared with other similar compounds, such as:

4-Chloro-3,5-dimethylbenzaldehyde: Similar structure but with different positions of the methyl groups.

2,4-Dichloro-6-methylbenzaldehyde: Contains two chlorine atoms and one methyl group.

4-Bromo-2,6-dimethylbenzaldehyde: Contains a bromine atom instead of a chlorine atom

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

4-Chloro-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₉ClO. It is characterized by a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the benzene ring. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial and antidiabetic properties.

This compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The aldehyde group can be oxidized to form 4-chloro-2,6-dimethylbenzoic acid or reduced to yield 4-chloro-2,6-dimethylbenzyl alcohol. The chlorine atom and methyl groups enhance its reactivity and specificity in biological systems, allowing it to interact with nucleophilic sites on proteins and other biomolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, among others .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 mM |

| Micrococcus luteus | 10.0 mM |

| Bacillus subtilis | 10.0 mM |

The mechanism behind its antimicrobial activity may involve disruption of the bacterial plasma membrane or interference with metabolic processes, leading to cell death .

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antidiabetic potential. It was found to inhibit key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The inhibition percentage observed was approximately 93.2% for α-amylase and 73.7% for α-glucosidase at optimal concentrations .

Case Studies

- Antimicrobial Evaluation : A study published in a peer-reviewed journal assessed the antibacterial effects of various benzaldehyde derivatives, including this compound. The results indicated that this compound significantly reduced the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination therapy, suggesting a potential role as an antibiotic modulator .

- Antidiabetic Studies : Another research article focused on the synthesis of Schiff base derivatives from this compound. These derivatives demonstrated broad-spectrum antimicrobial activity alongside potent inhibition of α-amylase and α-glucosidase activities, highlighting the compound's versatility in drug development .

Safety and Toxicity

While promising in terms of biological activity, safety assessments indicate that this compound poses certain toxicity risks. It is classified as having acute toxicity via oral and dermal routes (Category 4), necessitating careful handling in laboratory settings .

Properties

IUPAC Name |

4-chloro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCMDLDRVEOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.